molecular formula C18H15NO B11853633 N-benzylnaphthalene-1-carboxamide CAS No. 27466-85-9

N-benzylnaphthalene-1-carboxamide

Cat. No.: B11853633
CAS No.: 27466-85-9
M. Wt: 261.3 g/mol
InChI Key: BLJPNWILUJTDPJ-UHFFFAOYSA-N
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Description

N-benzylnaphthalene-1-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a benzyl group attached to the nitrogen atom of a naphthalene-1-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylnaphthalene-1-carboxamide typically involves the amidation of naphthalene-1-carboxylic acid with benzylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Commonly, the reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-benzylnaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene-1-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used to reduce the amide group.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions include naphthalene-1-carboxylic acid derivatives, benzylamine derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

N-benzylnaphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzylnaphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxamide: Lacks the benzyl group, resulting in different chemical properties.

    N-benzylbenzamide: Contains a benzene ring instead of a naphthalene ring, leading to variations in reactivity and applications.

Uniqueness

N-benzylnaphthalene-1-carboxamide is unique due to the presence of both a benzyl group and a naphthalene ring, which confer specific chemical and physical properties. This combination makes it a versatile compound for various research and industrial applications .

Properties

CAS No.

27466-85-9

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

N-benzylnaphthalene-1-carboxamide

InChI

InChI=1S/C18H15NO/c20-18(19-13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2,(H,19,20)

InChI Key

BLJPNWILUJTDPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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